L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid
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Overview
Description
L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid is a complex peptide compound It is composed of several amino acids, including phenylalanine, ornithine, cysteine, proline, and glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents such as HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed using TFA, exposing the amine group for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diaminomethylidene group in the ornithine residue may play a crucial role in binding interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- L-Phenylalanyl-N~5~-(diaminomethylene)-L-ornithyl-L-alanine
- L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophylglycine
- L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysinamide
Uniqueness
L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid is unique due to its specific sequence and the presence of the diaminomethylidene group, which may confer distinct binding properties and biological activities compared to other similar compounds.
Properties
CAS No. |
823233-38-1 |
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Molecular Formula |
C28H42N8O8S |
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C28H42N8O8S/c29-17(14-16-6-2-1-3-7-16)23(39)33-18(8-4-12-32-28(30)31)24(40)35-20(15-45)26(42)36-13-5-9-21(36)25(41)34-19(27(43)44)10-11-22(37)38/h1-3,6-7,17-21,45H,4-5,8-15,29H2,(H,33,39)(H,34,41)(H,35,40)(H,37,38)(H,43,44)(H4,30,31,32)/t17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
UKLJTBAJKSYQRN-SXYSDOLCSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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